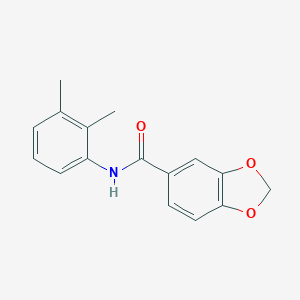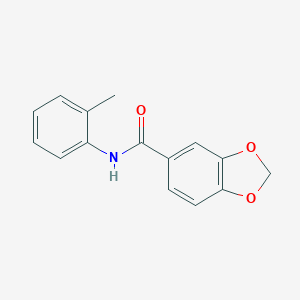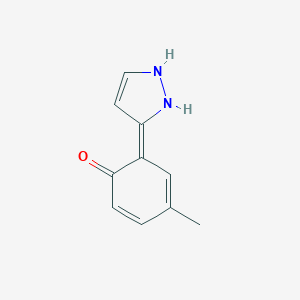
N-(3-tert-butyl-4-cyanophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-tert-butyl-4-cyanophenyl)acetamide, also known as NTBC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. NTBC is a white crystalline solid that is soluble in organic solvents and is commonly used as a research tool in various fields of biology and medicine.
Wirkmechanismus
The mechanism of action of N-(3-tert-butyl-4-cyanophenyl)acetamide involves the inhibition of tyrosine hydroxylase, which leads to a decrease in the production of dopamine and other catecholamines. This inhibition results in a reduction in the toxic metabolites that accumulate in patients with hereditary tyrosinemia type 1, leading to improved liver function and reduced risk of liver failure.
Biochemical and Physiological Effects:
N-(3-tert-butyl-4-cyanophenyl)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of toxic metabolites in patients with hereditary tyrosinemia type 1, leading to improved liver function. In addition, N-(3-tert-butyl-4-cyanophenyl)acetamide has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-tert-butyl-4-cyanophenyl)acetamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified, making it readily available for research purposes. Additionally, its mechanism of action is well understood, making it a valuable tool for studying the role of tyrosine hydroxylase in various diseases.
However, there are also limitations to the use of N-(3-tert-butyl-4-cyanophenyl)acetamide in laboratory experiments. Its specificity for tyrosine hydroxylase may limit its usefulness in studying other enzymes or pathways. Additionally, its potential toxicity and side effects may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N-(3-tert-butyl-4-cyanophenyl)acetamide. One area of interest is the potential use of N-(3-tert-butyl-4-cyanophenyl)acetamide in the treatment of Parkinson's disease, a neurodegenerative disorder that is characterized by a loss of dopamine-producing neurons in the brain. N-(3-tert-butyl-4-cyanophenyl)acetamide's ability to inhibit tyrosine hydroxylase and reduce dopamine production may be beneficial in slowing the progression of the disease.
Another area of interest is the development of new analogs of N-(3-tert-butyl-4-cyanophenyl)acetamide that may have improved specificity or potency. These analogs may be useful in studying the role of tyrosine hydroxylase in other diseases or in developing new therapies for hereditary tyrosinemia type 1.
Conclusion:
N-(3-tert-butyl-4-cyanophenyl)acetamide is a valuable tool in scientific research due to its potential therapeutic applications and well-understood mechanism of action. Its use in laboratory experiments has provided valuable insights into the role of tyrosine hydroxylase in various diseases and has the potential to lead to new therapies for hereditary tyrosinemia type 1 and other disorders. Further research is needed to fully explore the potential of N-(3-tert-butyl-4-cyanophenyl)acetamide and its analogs in the treatment of these diseases.
Synthesemethoden
The synthesis of N-(3-tert-butyl-4-cyanophenyl)acetamide involves the reaction of 3-tert-butyl-4-cyanophenol with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is then purified through recrystallization to obtain pure N-(3-tert-butyl-4-cyanophenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(3-tert-butyl-4-cyanophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the enzyme tyrosine hydroxylase, which is involved in the production of the neurotransmitter dopamine. This inhibition has been found to be beneficial in the treatment of hereditary tyrosinemia type 1, a rare metabolic disorder that affects the liver.
Eigenschaften
Produktname |
N-(3-tert-butyl-4-cyanophenyl)acetamide |
|---|---|
Molekularformel |
C13H16N2O |
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
N-(3-tert-butyl-4-cyanophenyl)acetamide |
InChI |
InChI=1S/C13H16N2O/c1-9(16)15-11-6-5-10(8-14)12(7-11)13(2,3)4/h5-7H,1-4H3,(H,15,16) |
InChI-Schlüssel |
XDOYAQKUNRKKKS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)C#N)C(C)(C)C |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1)C#N)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270284.png)

![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)
![1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270294.png)
![1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B270296.png)
![1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B270297.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270298.png)





![6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270312.png)